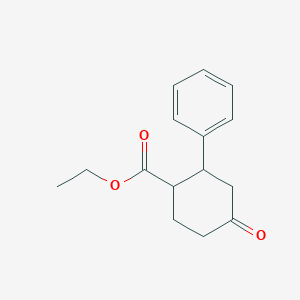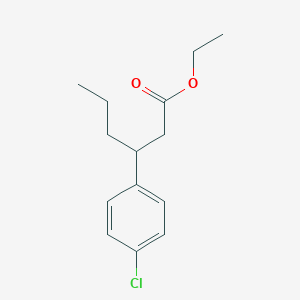
Ethyl 2-(7-phenylmethoxy-2,3-dihydrochromen-4-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(7-phenylmethoxy-2,3-dihydrochromen-4-ylidene)acetate is an organic compound that belongs to the class of esters. It is characterized by its unique structure, which includes a chromene ring system substituted with a phenylmethoxy group and an ethyl acetate moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(7-phenylmethoxy-2,3-dihydrochromen-4-ylidene)acetate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 7-phenylmethoxy-2,3-dihydrochromen-4-one with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(7-phenylmethoxy-2,3-dihydrochromen-4-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The chromene ring can be oxidized to form corresponding quinones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(7-phenylmethoxy-2,3-dihydrochromen-4-ylidene)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of ethyl 2-(7-phenylmethoxy-2,3-dihydrochromen-4-ylidene)acetate involves its interaction with specific molecular targets and pathways. The chromene ring system can interact with biological macromolecules such as enzymes and receptors, modulating their activity. The phenylmethoxy group may enhance the compound’s binding affinity and specificity towards its targets. Additionally, the ester moiety can undergo hydrolysis, releasing active metabolites that contribute to the compound’s overall biological effects .
Comparison with Similar Compounds
Ethyl 2-(7-phenylmethoxy-2,3-dihydrochromen-4-ylidene)acetate can be compared with other similar compounds, such as:
Ethyl 2-(benzyloxy)acetate: Similar ester structure but lacks the chromene ring system.
Ethyl 2-(7-hydroxy-1,2,3,4-tetrahydrochromen-4-ylidene)acetate: Similar chromene ring system but with a hydroxy group instead of a phenylmethoxy group.
Ethyl 2-(7-phenylmethoxy-2,3-dihydrochromen-4-yl)acetate: Similar structure but without the double bond in the chromene ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the chromene ring and the ester moiety, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C20H20O4 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
ethyl 2-(7-phenylmethoxy-2,3-dihydrochromen-4-ylidene)acetate |
InChI |
InChI=1S/C20H20O4/c1-2-22-20(21)12-16-10-11-23-19-13-17(8-9-18(16)19)24-14-15-6-4-3-5-7-15/h3-9,12-13H,2,10-11,14H2,1H3 |
InChI Key |
MMYMGBUOSQASMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1CCOC2=C1C=CC(=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


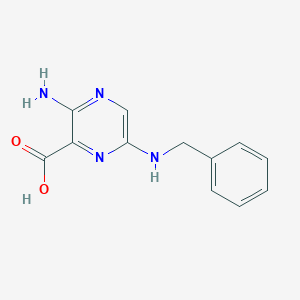
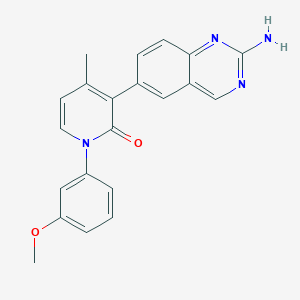
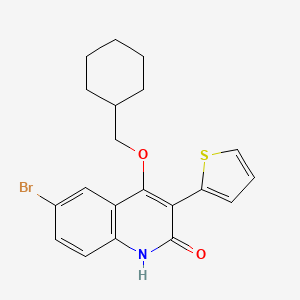
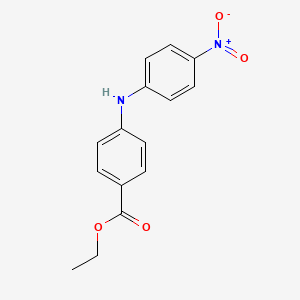

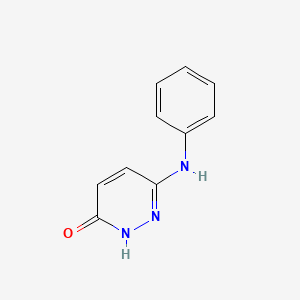


![3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline](/img/structure/B13876255.png)
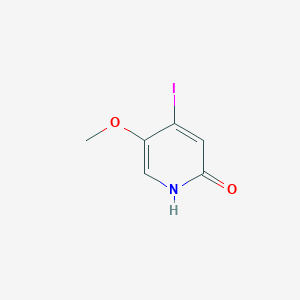

![3-[(5-tert-Butyl-1,2-oxazol-3-yl)amino]-3-oxopropanoic acid](/img/structure/B13876262.png)
